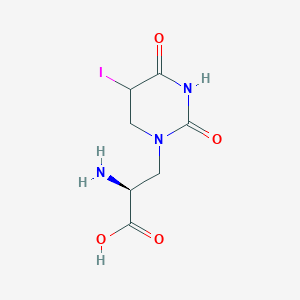

(S)-5-Iodowillardiine; 5-(S)-Iodowillardiine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-(-)-5-IODOWILLARDIINE is a synthetic analog of willardiine, a naturally occurring amino acid found in certain seeds. This compound is particularly notable for its role as an agonist for kainate receptors, which are a type of ionotropic glutamate receptor in the central nervous system. The presence of an iodine atom at the 5-position of the willardiine structure enhances its binding affinity and specificity for these receptors, making it a valuable tool in neuropharmacological research.

Vorbereitungsmethoden

The synthesis of (S)-(-)-5-IODOWILLARDIINE typically involves several steps:

Starting Material: The synthesis begins with the commercially available L-willardiine.

Iodination: The key step involves the iodination of the 5-position on the willardiine ring. This can be achieved using iodine monochloride (ICl) or other iodinating agents under controlled conditions.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired (S)-(-)-5-IODOWILLARDIINE in high purity.

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications.

Analyse Chemischer Reaktionen

(S)-(-)-5-IODOWILLARDIINE undergoes several types of chemical reactions:

Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of various derivatives.

Oxidation and Reduction: While the core structure is relatively stable, the compound can undergo oxidation or reduction reactions depending on the reagents used.

Hydrolysis: In aqueous solutions, (S)-(-)-5-IODOWILLARDIINE can hydrolyze, especially under acidic or basic conditions.

Common reagents used in these reactions include iodine monochloride for iodination, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(S)-(-)-5-IODOWILLARDIINE is primarily used in scientific research, particularly in the fields of neuropharmacology and neuroscience. Its applications include:

Receptor Studies: As a kainate receptor agonist, it is used to study the function and pharmacology of these receptors in the brain.

Neurotoxicity Research: It helps in understanding the mechanisms of excitotoxicity, a process where excessive activation of glutamate receptors leads to neuronal injury and death.

Drug Development: The compound serves as a lead structure for the development of new drugs targeting kainate receptors, which are implicated in various neurological disorders.

Wirkmechanismus

(S)-(-)-5-IODOWILLARDIINE exerts its effects by binding to kainate receptors, which are ion channels that mediate excitatory neurotransmission in the central nervous system. Upon binding, the compound induces a conformational change in the receptor, leading to the opening of the ion channel and the influx of cations such as sodium (Na+) and calcium (Ca2+). This results in neuronal depolarization and the propagation of excitatory signals. The high affinity and specificity of (S)-(-)-5-IODOWILLARDIINE for kainate receptors make it a powerful tool for dissecting the roles of these receptors in various physiological and pathological processes.

Vergleich Mit ähnlichen Verbindungen

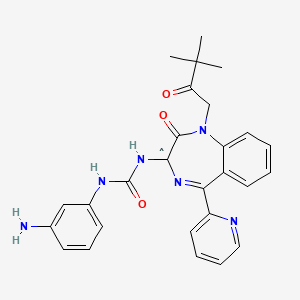

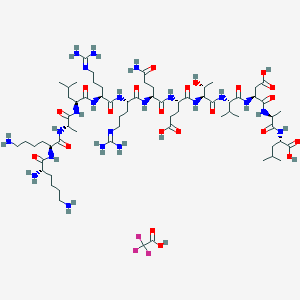

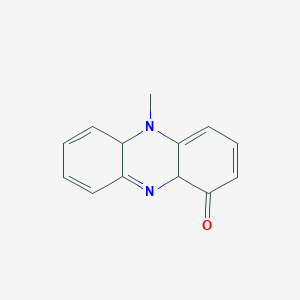

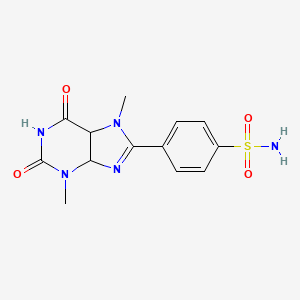

(S)-(-)-5-IODOWILLARDIINE is unique among willardiine analogs due to the presence of the iodine atom, which significantly enhances its receptor binding properties. Similar compounds include:

Willardiine: The parent compound, which has a lower affinity for kainate receptors.

6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX): A competitive antagonist of kainate receptors.

Kainic Acid: Another kainate receptor agonist, but with different binding characteristics and potency.

The uniqueness of (S)-(-)-5-IODOWILLARDIINE lies in its combination of high affinity and selectivity for kainate receptors, making it an invaluable tool for research in neuropharmacology.

Eigenschaften

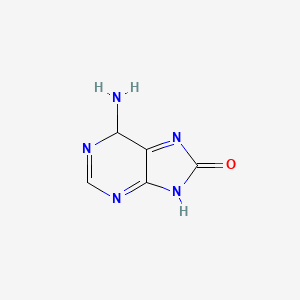

Molekularformel |

C7H10IN3O4 |

|---|---|

Molekulargewicht |

327.08 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)propanoic acid |

InChI |

InChI=1S/C7H10IN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h3-4H,1-2,9H2,(H,13,14)(H,10,12,15)/t3?,4-/m0/s1 |

InChI-Schlüssel |

YOFFSSRSVDNHFL-BKLSDQPFSA-N |

Isomerische SMILES |

C1C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)I |

Kanonische SMILES |

C1C(C(=O)NC(=O)N1CC(C(=O)O)N)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12351933.png)

![2,2,4,4,6,6,8-Heptamethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B12351955.png)

![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12351963.png)

![Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion](/img/structure/B12351970.png)

![tetrasodium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12351987.png)